Boc-Ala-OSu, also known as tert-Butyloxycarbonyl-β-Alanine N-hydroxysuccinimide ester, is a synthetic compound widely utilized in peptide synthesis. This compound features a β-alanine amino acid residue that is protected by a tert-butyloxycarbonyl (Boc) group at the N-terminus and is linked to an N-hydroxysuccinimide (OSu) ester at the C-terminus. The structure of Boc-Ala-OSu allows it to function effectively as a building block in solid-phase peptide synthesis (SPPS), facilitating the formation of amide bonds with other peptide fragments .
Fmoc-Ala-OH does not possess a specific mechanism of action beyond its role as a building block in peptide synthesis. During SPPS, the Fmoc group ensures the controlled addition of the L-alanine amino acid to the growing peptide chain. The succinimide ester facilitates this addition through its reactivity with the free amine group on the peptide.
The primary chemical reaction involving Boc-Ala-OSu is its participation in amide bond formation during SPPS. The reaction can be represented as follows:
In this reaction, the OSu ester of Boc-Ala-OSu reacts with the free amino group of another peptide fragment, resulting in the formation of an amide bond and the release of N-hydroxysuccinimide as a leaving group. This reaction is crucial for extending peptide sequences and synthesizing complex peptides .
Boc-Ala-OSu does not exhibit specific biological activity on its own; rather, its significance lies in its role as a precursor for peptide synthesis. The resulting peptides can possess various biological functions, depending on their sequences and structures. Thus, while Boc-Ala-OSu itself is not biologically active, it enables the creation of biologically relevant compounds through peptide synthesis .
The synthesis of Boc-Ala-OSu typically involves several steps:
This method allows for efficient production of Boc-Ala-OSu suitable for use in SPPS .
Boc-Ala-OSu finds applications primarily in:
Interaction studies involving Boc-Ala-OSu focus on its role in peptide synthesis rather than direct interactions with biological targets. The efficiency of Boc-Ala-OSu in forming stable amide bonds during SPPS has been extensively studied, showcasing its utility in generating diverse peptide libraries for further biological evaluation .
Boc-Ala-OSu shares structural similarities with several other compounds used in peptide synthesis. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Boc-Valine N-hydroxysuccinimide ester | Similar protective group and OSu functionality | Valine residue offers different steric properties compared to alanine |
Boc-Leucine N-hydroxysuccinimide ester | Contains leucine instead of alanine | Leucine's larger side chain affects peptide folding and stability |
Fmoc-Ala-OH | Fmoc protection instead of Boc; no OSu functionality | Fmoc groups are often used for different coupling strategies |
Boc-Ala-OSu's specific combination of the Boc protective group and the OSu ester makes it particularly well-suited for solid-phase methodologies, providing distinct advantages over other compounds that may not facilitate amide bond formation as effectively .
The discovery of Boc-Ala-OSu is rooted in the mid-20th-century advancements in protective group chemistry and active ester methodologies. The Boc group, introduced in the 1950s, emerged as a robust protective group for amines due to its stability under basic conditions and selective removal via acidic hydrolysis. Concurrently, NHS esters were pioneered by Anderson et al. in the 1960s as a solution to the challenges of racemization and low yields in peptide coupling reactions. These esters offered enhanced reactivity compared to traditional aryl esters, enabling efficient amide bond formation under mild conditions.
Boc-Ala-OSu specifically arose from the convergence of these two innovations. Its synthesis involves activating the carboxyl group of Boc-protected alanine with NHS, a process catalyzed by carbodiimides like dicyclohexylcarbodiimide (DCC). This method became a cornerstone of solid-phase peptide synthesis (SPPS), notably in Merrifield’s automated protocols developed in the 1960s.
By the 1970s, Boc-Ala-OSu was widely adopted in academic and industrial settings. Its utility in SPPS was demonstrated in seminal studies, such as the synthesis of staphylococcal peptides, where it facilitated the stepwise elongation of peptide chains on resin supports. The compound’s stability under storage and minimal racemization during coupling made it preferable to alternatives like p-nitrophenyl esters.
N-tert-Butoxycarbonyl-L-alanine N-hydroxysuccinimide ester, commonly known as Boc-Ala-OSu, represents a significant amino acid derivative utilized extensively in peptide synthesis applications [1]. The compound exhibits a well-defined chemical structure characterized by its empirical formula C₁₂H₁₈N₂O₆ [1] [3] [4]. The molecular weight of Boc-Ala-OSu has been consistently determined to be 286.28 g/mol across multiple analytical studies [1] [3] [7].
The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as 2,5-dioxopyrrolidin-1-yl (tert-butoxycarbonyl)-L-alaninate [4] [7]. The compound's Chemical Abstracts Service registry number is 3392-05-0, which serves as its unique chemical identifier [1] [3] [4].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₂H₁₈N₂O₆ | [1] [3] [4] |
Molecular Weight | 286.28 g/mol | [1] [3] [7] |
Chemical Abstracts Service Number | 3392-05-0 | [1] [3] [4] |
Beilstein Registry Number | 3560476 | [1] |
International Chemical Identifier Key | COMUWNFVTWKSDT-ZETCQYMHSA-N | [1] [4] |
The structural configuration incorporates a tert-butoxycarbonyl protecting group attached to the amino terminus of L-alanine, with the carboxyl terminus activated through esterification with N-hydroxysuccinimide [1] [7]. This molecular architecture facilitates the compound's role as an activated amino acid derivative in solid-phase peptide synthesis protocols [1].
The crystallographic properties of Boc-Ala-OSu have been extensively characterized through multiple analytical techniques. The compound exhibits a melting point range of 161-165°C, demonstrating good thermal stability under standard laboratory conditions [1] [7] [30]. Alternative studies have reported slightly narrower melting point ranges of 160.0-164.0°C, confirming the consistency of these thermal properties [7] [8].
The compound manifests as a white to light yellow crystalline powder under ambient conditions [7] [8]. Optical rotation measurements reveal a specific rotation value of [α]₂₀/D ranging from -50.0 to -56.0° when measured at a concentration of 2% in dioxane [7]. Additional optical rotation data indicates values of -52±3.5° at a concentration of 2.5% in dioxane [1].
Crystallographic Property | Value | Measurement Conditions | Reference |
---|---|---|---|
Melting Point | 161-165°C | Standard atmospheric pressure | [1] [30] |
Melting Point | 160.0-164.0°C | Standard atmospheric pressure | [7] [8] |
Specific Rotation | -50.0 to -56.0° | c=2%, dioxane, 20°C | [7] |
Specific Rotation | -52±3.5° | c=2.5%, dioxane, 20°C | [1] |
Physical State | White to light yellow powder | 20°C | [7] [8] |
Density | 1.27±0.1 g/cm³ | Predicted value | [30] |
Spectroscopic characterization through high-performance liquid chromatography demonstrates purity levels exceeding 95.0% for commercial preparations [7] [8]. The compound's structural integrity has been confirmed through nuclear magnetic resonance spectroscopy, with spectra consistent with the expected molecular structure [7].
The International Chemical Identifier representation provides a standardized structural description: InChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18)/t7-/m0/s1 [1] [30]. The Simplified Molecular Input Line Entry System notation describes the molecular connectivity as CC@HC(=O)ON1C(=O)CCC1=O [1] [4].
The solubility characteristics of Boc-Ala-OSu demonstrate compatibility with organic solvent systems commonly employed in peptide synthesis protocols. The compound exhibits favorable dissolution properties in aprotic polar solvents such as dimethylformamide and tetrahydrofuran, which are standard reaction media for peptide coupling reactions [13].
Storage stability requirements mandate preservation under inert atmospheric conditions at temperatures below -20°C to maintain chemical integrity [7] [12]. The compound demonstrates sensitivity to both air and heat, necessitating careful handling protocols during storage and utilization [7]. These storage conditions effectively prevent hydrolysis of the activated ester functionality and decomposition of the tert-butoxycarbonyl protecting group.
Stability Parameter | Requirement | Rationale | Reference |
---|---|---|---|
Storage Temperature | Below -20°C | Prevents thermal decomposition | [7] [12] |
Atmospheric Conditions | Inert gas environment | Prevents oxidative degradation | [7] [12] |
Moisture Sensitivity | Store under anhydrous conditions | Prevents ester hydrolysis | [7] |
Light Sensitivity | Protect from direct illumination | Maintains structural stability | [7] |
The thermal stability profile indicates that the compound maintains structural integrity at temperatures up to its melting point range, beyond which decomposition occurs [1] [7]. The activated ester functionality exhibits inherent reactivity toward nucleophiles, particularly primary and secondary amines, which forms the basis for its application in peptide bond formation reactions [1].
Long-term stability studies demonstrate that properly stored Boc-Ala-OSu retains its chemical and physical properties for extended periods when maintained under recommended storage conditions [7] [12]. The compound's stability profile makes it particularly suitable for applications requiring reliable and reproducible peptide synthesis outcomes [1] [7].
The synthesis of N-tert-butyloxycarbonyl-L-alanine N-hydroxysuccinimide ester represents a critical transformation in peptide chemistry, requiring precise control of reaction conditions and careful selection of synthetic approaches. This comprehensive analysis examines both traditional and modern methodologies employed in the preparation of this important activated ester.
Traditional synthetic approaches for the preparation of N-tert-butyloxycarbonyl-L-alanine N-hydroxysuccinimide ester have been extensively developed and refined over several decades. These methodologies form the foundation upon which modern optimizations are built.
The initial step in the synthesis involves the protection of L-alanine with the tert-butyloxycarbonyl group. This protection strategy employs di-tert-butyl dicarbonate as the primary reagent under mildly basic conditions [2]. The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of carbon dioxide and tert-butanol.
The most widely employed procedure dissolves L-alanine in a 1:1 mixture of water and dioxane, followed by dropwise addition of di-tert-butyl dicarbonate at 0°C . Sodium hydroxide maintains the pH between 8-9, ensuring optimal reaction conditions. The reaction typically requires 12-24 hours at room temperature to achieve complete conversion. Workup involves acidification with citric acid to pH 2-3, extraction with ethyl acetate, and concentration under reduced pressure. Recrystallization from hexane/ethyl acetate yields N-tert-butyloxycarbonyl-L-alanine with purities exceeding 99% as determined by high-performance liquid chromatography .
Alternative methodologies include the mixed anhydride approach, which enhances reactivity and reduces side products for large-scale production . This procedure treats di-tert-butyl dicarbonate with N-methylmorpholine in tetrahydrofuran, followed by addition of isobutyl chloroformate at -15°C to generate the reactive mixed anhydride. Introduction of L-alanine and stirring for 2 hours, followed by aqueous hydrochloric acid quenching and dichloromethane extraction, provides yields of 90-95%, representing a significant improvement over direct protection methods .
The stereochemical integrity of the amino acid is preserved throughout the protection process, with careful pH control preventing racemization. Reaction monitoring by thin-layer chromatography ensures complete consumption of starting material while minimizing over-reaction [2].
The conversion of N-tert-butyloxycarbonyl-L-alanine to its N-hydroxysuccinimide ester represents the key activation step, transforming the carboxylic acid into a highly reactive electrophile suitable for amide bond formation. This transformation typically employs carbodiimide coupling agents in combination with N-hydroxysuccinimide.
The dicyclohexylcarbodiimide method represents the most established approach for N-hydroxysuccinimide ester synthesis [3] [4]. The mechanism proceeds through initial carbodiimide activation of the carboxylic acid to form an O-acylisourea intermediate, which subsequently reacts with N-hydroxysuccinimide to generate the desired activated ester [5]. The reaction is typically performed in anhydrous dichloromethane or dimethylformamide at 0-25°C, with reaction times ranging from 2-24 hours depending on substrate reactivity [6] [4].
Optimal reaction conditions employ equimolar quantities of N-tert-butyloxycarbonyl-L-alanine and N-hydroxysuccinimide, with 1.1 equivalents of dicyclohexylcarbodiimide [4]. The reaction mixture is stirred at room temperature until thin-layer chromatography indicates complete conversion. The dicyclohexylurea byproduct precipitates during the reaction and is removed by filtration, significantly simplifying product isolation [5].
Alternative coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, which offers advantages in terms of water-soluble byproducts and easier purification [7]. This water-soluble carbodiimide is particularly useful for large-scale syntheses where byproduct removal is critical [8]. Reaction conditions are similar to the dicyclohexylcarbodiimide method, with yields typically ranging from 80-90% [6].
The use of coupling additives such as 1-hydroxybenzotriazole significantly improves reaction efficiency and reduces racemization [9]. These additives function by forming more reactive intermediate species and suppressing side reactions that could lead to stereochemical erosion [9]. The combination of dicyclohexylcarbodiimide and 1-hydroxybenzotriazole has become standard practice for high-quality N-hydroxysuccinimide ester synthesis [10].
Modern protocols have introduced alternative coupling reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, which offer superior reactivity and reduced racemization compared to traditional carbodiimides [10]. These uronium-based reagents generate highly reactive active esters that couple efficiently with amino nucleophiles while maintaining stereochemical integrity [10].
Temperature control during the activation step is critical, as elevated temperatures can promote side reactions including N-acylurea formation and racemization [11]. Optimal temperatures range from 0-25°C, with lower temperatures favored for sensitive substrates [11]. Reaction monitoring by high-performance liquid chromatography or nuclear magnetic resonance spectroscopy ensures complete conversion while minimizing decomposition [11].
Purification of the N-hydroxysuccinimide ester typically involves recrystallization from appropriate solvent systems, with diethyl ether/n-hexane being commonly employed [6]. The crystalline nature of N-hydroxysuccinimide esters facilitates purification and provides products with excellent stability for long-term storage [3].
Contemporary approaches to N-hydroxysuccinimide ester synthesis have focused on addressing sustainability concerns, improving efficiency, and reducing environmental impact while maintaining high product quality.
The integration of N-tert-butyloxycarbonyl-L-alanine N-hydroxysuccinimide ester synthesis with solid-phase peptide synthesis methodologies has led to significant advances in automation and waste reduction [12] [13]. Modern solid-phase approaches employ the activated ester directly on resin-bound systems, eliminating the need for separate activation and coupling steps [13].
Automated synthesizers now incorporate in-situ activation protocols where N-tert-butyloxycarbonyl-L-alanine is activated with coupling reagents directly on the solid support [13]. This approach uses reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate in combination with N,N-diisopropylethylamine to generate the active species in the presence of the amino component [10]. Reaction times are significantly reduced to 1-2 hours while maintaining excellent coupling efficiency [13].
Ultra-efficient solid-phase peptide synthesis protocols have achieved complete elimination of washing steps through controlled evaporation of excess reagents and in-situ quenching [14]. These methods employ microwave irradiation to accelerate both activation and coupling reactions, achieving synthesis times reduced by up to 95% compared to traditional approaches [14]. The elimination of solvent-intensive washing steps represents a major advance in sustainability, reducing waste generation by up to 95% [14].
Temperature and pressure control systems in modern synthesizers allow for precise optimization of reaction conditions [14]. Microwave-enhanced coupling reactions proceed at elevated temperatures (up to 75°C) under controlled pressure, significantly accelerating reaction rates while preventing thermal decomposition [14]. These conditions are particularly effective for sterically hindered amino acid couplings that would otherwise require extended reaction times [14].
The development of continuous flow solid-phase synthesis represents a significant advancement in process intensification [12]. These systems employ packed resin columns through which reagent solutions are pumped, allowing for precise control of residence time and reaction stoichiometry [13]. Continuous monitoring systems enable real-time optimization of reaction conditions and immediate detection of coupling failures [13].
The development of environmentally sustainable synthetic methodologies has become a primary focus in modern N-hydroxysuccinimide ester synthesis [15] [16]. Solvent-free approaches eliminate the use of hazardous organic solvents while often providing superior reaction rates and yields [16].
Mechanochemical synthesis employs ball milling or grinding techniques to achieve solid-state reactions without solvents [16]. N-tert-butyloxycarbonyl-L-alanine can be directly coupled with N-hydroxysuccinimide using carbodiimide activation under mechanochemical conditions [17]. These reactions typically proceed in 5-30 minutes with yields comparable to or exceeding solution-phase methods [16]. The absence of solvents eliminates waste streams and reduces environmental impact while providing products of high purity [16].
Microwave-assisted solvent-free synthesis combines the benefits of mechanochemistry with enhanced heating efficiency [18] [19]. Reactants are mixed in the absence of solvents and subjected to controlled microwave irradiation, achieving rapid heating and efficient coupling [18]. Reaction times are reduced to 5-15 minutes with yields often exceeding 90% [19]. Temperature control is critical to prevent decomposition, with optimal conditions typically ranging from 80-120°C depending on substrate reactivity [19].
Green solvent alternatives have been extensively investigated to replace traditional hazardous solvents [15] [20]. Cyclopentyl methyl ether has emerged as a promising bio-based solvent that provides comparable enantioselectivity and yields to traditional organic solvents while offering superior environmental compatibility [15]. Ethyl acetate/dimethyl sulfoxide mixtures provide tunable polarity and good reaction efficiency while maintaining recyclability [21].
Ionic liquid systems represent a particularly promising approach for sustainable synthesis [22] [23]. Imidazolium-based ionic liquids can function as both solvent and catalyst, providing enhanced reaction rates and selectivity while being completely recyclable [22]. The reaction of N-tert-butyloxycarbonyl-L-alanine with N-hydroxysuccinimide in ionic liquid media proceeds with excellent yields (>90%) and allows for multiple recycling cycles without loss of activity [22]. The non-volatile nature of ionic liquids eliminates solvent evaporation and reduces environmental emissions [23].
Biocatalytic approaches have been explored for the synthesis of activated esters under mild aqueous conditions [24]. Lipase-catalyzed esterification reactions can be performed in ionic liquid/water biphasic systems, providing excellent selectivity and allowing for enzyme recycling [24]. These methods operate at moderate temperatures (60-80°C) and neutral pH, minimizing side reactions and eliminating the need for harsh chemical reagents [24].
Supercritical carbon dioxide has been investigated as a green solvent for N-hydroxysuccinimide ester synthesis [15]. The unique properties of supercritical carbon dioxide, including tunable density and solvating power, enable efficient reactions while eliminating organic solvent waste [15]. Product isolation is simplified through depressurization, leaving pure product without solvent contamination [15].
The implementation of continuous flow chemistry in green solvent systems represents the frontier of sustainable synthesis [17]. These systems combine the benefits of process intensification with environmental compatibility, achieving high throughput production with minimal waste generation [17]. Real-time monitoring and control systems enable precise optimization of reaction conditions and immediate response to process variations [17].
The following tables summarize key research findings and comparative data for the synthetic methodologies discussed:
Method | Coupling Agent | Reported Yield (%) | Reaction Time | Temperature (°C) | Solvent System |
---|---|---|---|---|---|
DCC/NHS Method | Dicyclohexylcarbodiimide (DCC) | 85-95 | 2-24 hours | 0-25 | DCM, DMF |
EDCI/NHS Method | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | 80-90 | 1-8 hours | 0-25 | DCM, DMF |
Mixed Anhydride Method | Isobutyl chloroformate/N-methylmorpholine | 90-95 | 2-4 hours | -15 to 25 | THF |
Carbodiimide Activation | Various carbodiimides | 70-98 | 1-24 hours | 0-25 | DCM, DMF, THF |
Approach | Key Features | Yield Improvement (%) | Time Reduction | Environmental Benefit |
---|---|---|---|---|
Microwave-Assisted Synthesis | Reduced reaction time, enhanced efficiency | 5-15 | 50-90% | Energy efficiency |
Solvent-Free Conditions | Eliminates organic solvents, mechanochemistry | 10-20 | 20-50% | Waste elimination |
SPPS Adaptations | Automated systems, reduced waste | 5-10 | 30-70% | Solvent reduction |
Green Chemistry Methods | Bio-based solvents, recyclable catalysts | 0-10 | 10-30% | Renewable resources |
Flow Chemistry | Continuous process, high throughput | 10-25 | 70-95% | Process intensification |
Ionic Liquid Systems | Recyclable media, enhanced selectivity | 5-15 | 20-40% | Solvent recycling |